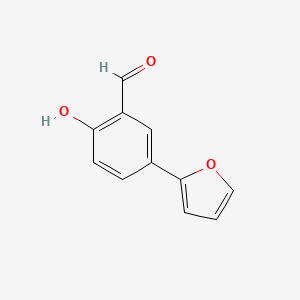
5-(Furan-2-yl)-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-2-yl)-2-hydroxybenzaldehyde is an organic compound that features both a furan ring and a benzaldehyde moiety. The presence of these two functional groups makes it a versatile compound in organic synthesis and various applications in scientific research. The furan ring is known for its aromaticity and reactivity, while the benzaldehyde group is a common functional group in organic chemistry, often used in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-2-hydroxybenzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with furan derivatives. One common method is the condensation reaction between 2-hydroxybenzaldehyde and furfural in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the condensation reaction. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Furan-2-yl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 5-(Furan-2-yl)-2-hydroxybenzoic acid.
Reduction: 5-(Furan-2-yl)-2-hydroxybenzyl alcohol.
Substitution: 5-(Furan-2-yl)-2-chlorobenzaldehyde.
Aplicaciones Científicas De Investigación
5-(Furan-2-yl)-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Furan-2-yl)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets such as enzymes or receptors. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress. In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
5-(Furan-2-yl)-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(Furan-2-yl)-2-hydroxybenzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
5-(Furan-2-yl)-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness
5-(Furan-2-yl)-2-hydroxybenzaldehyde is unique due to the presence of both a furan ring and a benzaldehyde moiety, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of a wide range of compounds.
Propiedades
Número CAS |
893735-89-2 |
|---|---|
Fórmula molecular |
C11H8O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H8O3/c12-7-9-6-8(3-4-10(9)13)11-2-1-5-14-11/h1-7,13H |
Clave InChI |
QAXAZHMDYGPAII-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CC(=C(C=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-methylene-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13921067.png)
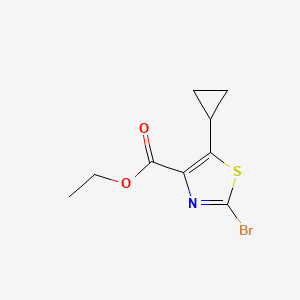
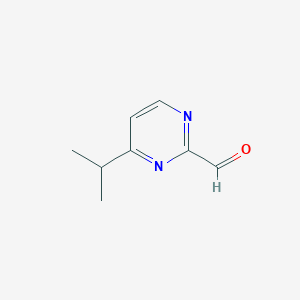
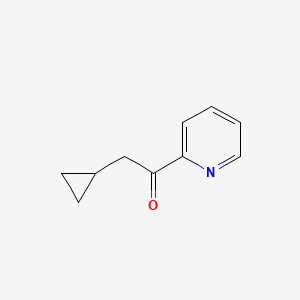
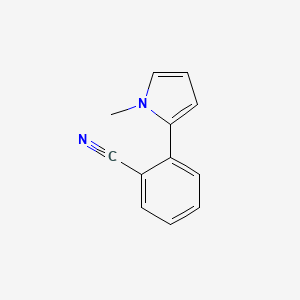
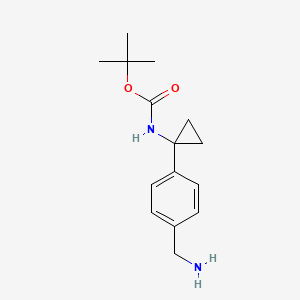
![Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate](/img/structure/B13921086.png)
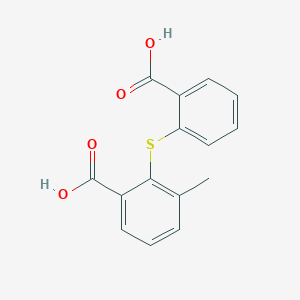
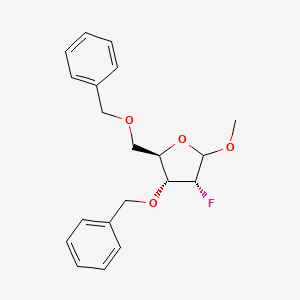
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)
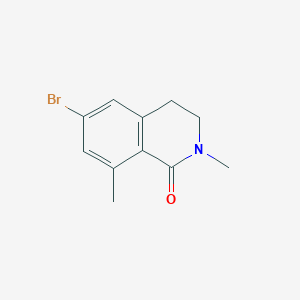
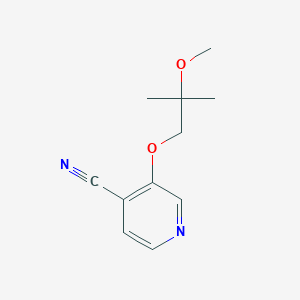
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13921132.png)

